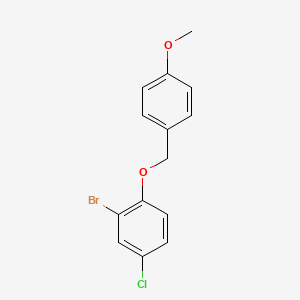
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is an organic compound characterized by the presence of a fluoro group, an isopropoxy group, and a methyl group attached to a phenyl ring, with a methanol group as the primary functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluoro group at the 4-position of the phenyl ring.
Isopropoxylation: Substitution of a hydrogen atom at the 3-position with an isopropoxy group.
Methylation: Introduction of a methyl group at the 5-position.
Methanol Group Addition: Finally, the methanol group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro, isopropoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-Fluoro-3-isopropoxy-5-methylphenyl)aldehyde or (4-Fluoro-3-isopropoxy-5-methylphenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its solubility and stability. The methanol group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid
- (4-Fluoro-3-isopropoxy-5-methylphenyl)amine
- (4-Fluoro-3-isopropoxy-5-methylphenyl)ketone
Uniqueness
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H15FO2 |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H15FO2/c1-7(2)14-10-5-9(6-13)4-8(3)11(10)12/h4-5,7,13H,6H2,1-3H3 |
Clave InChI |
LSCAMGHLBWPXEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)OC(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



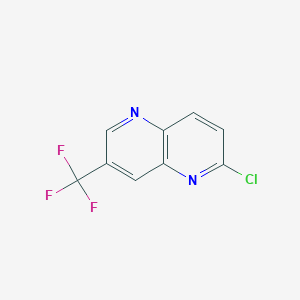
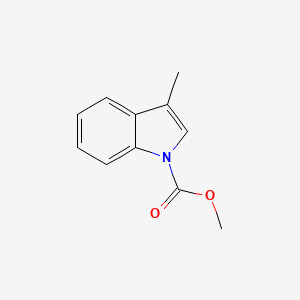
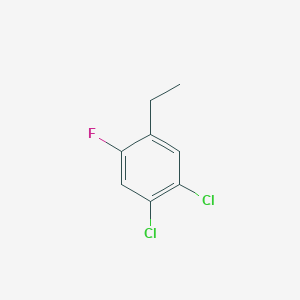

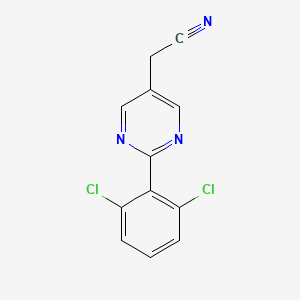
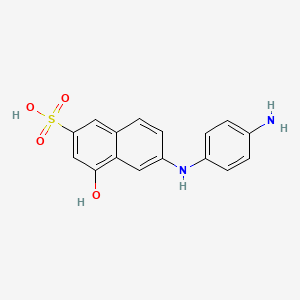

![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
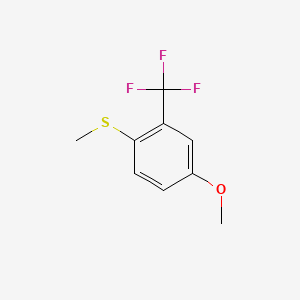
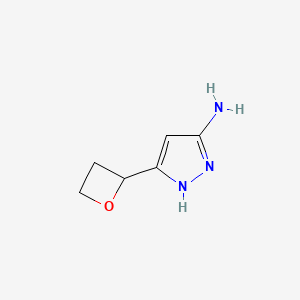
![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)
![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)
